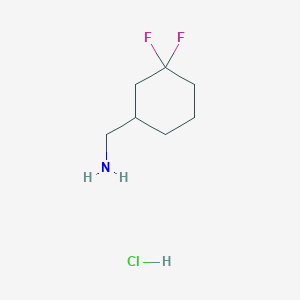

(3,3-Difluorocyclohexyl)methanamine hydrochloride

Description

BenchChem offers high-quality (3,3-Difluorocyclohexyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Difluorocyclohexyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,3-difluorocyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-2-6(4-7)5-10;/h6H,1-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFFOOFGJJVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: (3,3-Difluorocyclohexyl)methanamine Hydrochloride

Executive Summary

This technical guide details the synthesis of (3,3-difluorocyclohexyl)methanamine hydrochloride , a critical fluorinated aliphatic amine used in drug discovery to modulate lipophilicity and metabolic stability. The selected pathway prioritizes the Deoxofluorination-Reduction Route starting from the commercially available ethyl 3-oxocyclohexanecarboxylate . This route is chosen for its scalability, use of established reagents, and avoidance of unstable azide intermediates often found in alternative pathways.

Key Process Indicators:

-

Critical Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

-

Safety Critical Control Point (SCCP): Fluorination exotherm control and quenching.

-

Overall Yield Target: 45–60% (3 steps).

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the difluoromethylene group (

Figure 1: Retrosynthetic disconnection showing the linear transformation from the keto-ester to the target amine.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3,3-difluorocyclohexanecarboxylate

Objective: Convert the ketone carbonyl to a gem-difluoro group.[1] Reaction Type: Nucleophilic Deoxofluorination.

-

Reagents: Ethyl 3-oxocyclohexanecarboxylate (1.0 eq), DAST (1.5–2.0 eq), Dichloromethane (anhydrous).

-

Conditions: -78°C to RT, Nitrogen atmosphere.

Protocol:

-

Charge a dry 3-neck round-bottom flask with Ethyl 3-oxocyclohexanecarboxylate (10.0 g, 58.8 mmol) and anhydrous DCM (100 mL) under

. -

Cool the solution to -78°C (dry ice/acetone bath).

-

Add DAST (Diethylaminosulfur trifluoride) (11.6 mL, 88.2 mmol) dropwise via syringe pump over 30 minutes. Note: Maintain internal temperature < -60°C.

-

Allow the reaction to warm slowly to 0°C over 2 hours, then stir at Room Temperature (25°C) for 12 hours. Monitor by TLC/GC (disappearance of ketone).

-

Quench (CRITICAL): Cool the mixture back to 0°C. Pour the reaction mixture slowly into a stirred saturated NaHCO3 solution (200 mL) containing crushed ice. Caution: Vigorous CO2 evolution.

-

Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.

-

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to yield a pale yellow oil.

Data Check:

-

19F NMR: Characteristic gem-difluoro signal (approx. -90 to -110 ppm, d or m).

Step 2: Synthesis of 3,3-Difluorocyclohexanecarboxamide

Objective: Convert the ester to a primary amide.

-

Reagents: Ethyl 3,3-difluorocyclohexanecarboxylate, Ammonia (7N in MeOH).

-

Conditions: Sealed tube, 60°C or RT stirring.

Protocol:

-

Dissolve the fluoro-ester (from Step 1) in 7N Ammonia in Methanol (10 vol).

-

Seal the reaction vessel and stir at RT for 24 hours or heat to 50°C for 6 hours if conversion is slow.

-

Concentrate the solvent under reduced pressure.

-

Purification: Triturate the solid residue with cold diethyl ether or hexane/ether mix to obtain the amide as a white solid.

Step 3: Reduction to (3,3-Difluorocyclohexyl)methanamine

Objective: Reduce the amide carbonyl to a methylene group.

-

Reagents: 3,3-Difluorocyclohexanecarboxamide (1.0 eq), LiAlH4 (2.5 eq), THF (anhydrous).

-

Conditions: Reflux.

Protocol:

-

Suspend LiAlH4 (2.5 eq) in anhydrous THF under nitrogen at 0°C.

-

Add a solution of 3,3-Difluorocyclohexanecarboxamide in THF dropwise.

-

Heat the mixture to Reflux (66°C) for 4–6 hours.

-

Cool to 0°C. Perform Fieser Quench :

-

Add

mL water (where -

Add

mL 15% NaOH. -

Add

mL water.

-

-

Stir until a granular white precipitate forms. Filter through Celite.

-

Concentrate the filtrate to obtain the crude amine oil.

Step 4: Hydrochloride Salt Formation

Objective: Stabilize the amine as a solid salt.

Protocol:

-

Dissolve the crude amine in Diethyl Ether or 1,4-Dioxane .

-

Cool to 0°C and add 4M HCl in Dioxane (1.2 eq) dropwise.

-

A white precipitate will form immediately.

-

Stir for 30 minutes, filter, and wash the filter cake with cold ether.

-

Dry under vacuum to yield (3,3-Difluorocyclohexyl)methanamine hydrochloride .

Process Safety & Critical Parameters

| Parameter | Specification | Rationale |

| DAST Handling | Anhydrous, < 50°C | DAST is thermally unstable above 50-70°C and reacts violently with water. Use blast shield. |

| Quenching | Slow addition to NaHCO3 | Neutralizes HF generated during fluorination; prevents runaway gas evolution. |

| LiAlH4 | Inert Atmosphere | Pyrophoric solid. Must be handled under Nitrogen/Argon. |

| Stoichiometry | 1.5 - 2.0 eq Fluorinating Agent | Ensures complete conversion of the ketone, preventing difficult separation of SM. |

Analytical Profile (Expected)

1H NMR (400 MHz, DMSO-d6):

-

8.0–8.3 (br s, 3H,

-

2.7–2.9 (d/m, 2H,

-

1.5–2.2 (m, 9H, Cyclohexyl ring protons)

-

Note: Protons adjacent to

will show complex splitting due to H-F coupling.

-

19F NMR:

- -95 to -105 ppm (multiplet, gem-difluoro).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow.

References

-

Patent Grounding: Henan Normal University.[2] "Synthesis method of 3,3-difluorocyclohexyl methylamine." CN Patent 105837454A (2016).[2][3]

-

Fluorination Methodology: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls." Journal of Organic Chemistry, 1999, 64(19), 7048-7054.

- Amide Reduction Standards: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.

-

Precursor Availability: PubChem Compound Summary for CID 118096, Ethyl 3-oxocyclohexanecarboxylate.

Sources

Technical Monograph: (3,3-Difluorocyclohexyl)methanamine Hydrochloride

[1][2][3]

Executive Summary & Strategic Value

(3,3-Difluorocyclohexyl)methanamine hydrochloride (CAS: 1379025-24-7 ) is a high-value aliphatic heterocycle surrogate used to modulate physicochemical properties in lead optimization. In medicinal chemistry, the incorporation of the gem-difluoro motif (

-

Bioisosterism: The

group acts as a lipophilic bioisostere for a carbonyl group ( -

Conformational Locking: The distinct electronic and steric properties of the fluorine atoms influence the cyclohexane ring pucker, often favoring specific chair conformations that can pre-organize the pharmacophore for receptor binding.

-

Metabolic Stability: Fluorination at the C3 position blocks oxidative metabolism (e.g., P450-mediated hydroxylation) at a typically labile site on the cyclohexane ring.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | (3,3-Difluorocyclohexyl)methanamine hydrochloride |

| Common Synonyms | C-(3,3-Difluorocyclohexyl)methylamine HCl; 3,3-Difluoro-1-(aminomethyl)cyclohexane HCl |

| CAS Number (HCl) | 1379025-24-7 |

| CAS Number (Free Base) | 1379151-12-8 |

| Molecular Formula | |

| Molecular Weight | 185.64 g/mol (Salt); 149.18 g/mol (Base) |

| SMILES | NCC1CCC(F)(F)CC1.[H]Cl |

| Appearance | White to off-white crystalline solid |

Key Physicochemical Properties

| Parameter | Value (Approx.) | Significance in Drug Design |

| LogP (ClogP) | ~1.1 (Base) | Moderate lipophilicity; suitable for CNS and peripheral targets. |

| pKa (Conjugate Acid) | ~9.8 | Slightly lower than non-fluorinated analog (~10.5) due to |

| H-Bond Donors | 3 (NH3+) | Critical for salt bridge formation in active sites. |

| TPSA | 26.0 | Excellent membrane permeability profile. |

Synthesis & Manufacturing Methodologies

The synthesis of (3,3-Difluorocyclohexyl)methanamine hydrochloride typically proceeds via a Deoxofluorination-Reduction sequence. This route ensures high regioselectivity and safety during scale-up.

Synthetic Pathway (Diagram)

The following Graphviz diagram illustrates the industrial standard route starting from ethyl 3-oxocyclohexanecarboxylate.

Caption: Figure 1. Step-wise synthesis from commercially available keto-esters via deoxofluorination and amide reduction.

Detailed Protocol Description

Step 1: Deoxofluorination

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Conditions: The ketone precursor is treated with the fluorinating agent in anhydrous dichloromethane (DCM) at 0°C to room temperature.

-

Critical Control: Temperature must be strictly controlled to prevent elimination side-reactions (formation of vinyl fluorides).

Step 2: Amide Formation

-

Reagents: Methanolic ammonia or aqueous ammonium hydroxide.

-

Mechanism: Nucleophilic acyl substitution converts the ester to the primary amide. This intermediate is stable and often crystalline, allowing for purification without chromatography.

Step 3: Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex (

). -

Procedure: The amide is reduced to the primary amine under reflux in THF. The

group is robust under these hydride reduction conditions, unlike

Step 4: Salt Formation

-

Procedure: The crude amine oil is dissolved in diethyl ether or MTBE, and treated with 4M HCl in dioxane. The precipitate is filtered and dried under vacuum to yield the stable hydrochloride salt.

Applications in Medicinal Chemistry

The (3,3-difluorocyclohexyl)methanamine scaffold is a superior alternative to the standard cyclohexylmethanamine in Fragment-Based Drug Discovery (FBDD).

The "Fluorine Effect" on Conformation

The gem-difluoro group introduces a "dipole effect" and hyperconjugation (

-

Dipole Minimization: The ring may twist to minimize the net dipole moment relative to the amine substituent.

-

Lipophilicity Tuning: The

group increases lipophilicity (

Bioisosteric Mapping

This building block is frequently used to replace:

-

4-substituted piperidines: Eliminating the basic nitrogen in the ring while maintaining geometry.

-

Cyclohexylmethanamines: To block metabolic hot-spots (C3/C5 oxidation).

Caption: Figure 2. Strategic utility of the gem-difluoro scaffold in lead optimization.

Handling, Stability, & Safety

As a hydrochloride salt, the compound is significantly more stable than its free base counterpart, which absorbs atmospheric

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep desiccated.

-

Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).

-

Safety Profile:

-

GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and STOT-SE (H335).

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

References

-

ChemicalBook. (2024).[1] Product Entry: (3,3-Difluorocyclohexyl)methanamine hydrochloride (CAS 1379025-24-7).[2][3][4] Retrieved from

-

Enamine. (2023).[1] gem-Difluorinated Amines for Drug Design. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Linclau, B., et al. (2022).[5] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Journal of Organic Chemistry. Retrieved from

-

Aribo Biotechnology. (2024). Catalog Entry: 1379151-12-8 (Free Base). Retrieved from

Sources

- 1. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS [chemicalbook.com]

- 3. Buy 1-(1,4,4-Trifluorocyclohexyl)methanamine hydrochloride [smolecule.com]

- 4. 1379025-24-7 | MFCD18909206 | (3,3-difluorocyclohexyl)methanamine hydrochloride [aaronchem.com]

- 5. calpaclab.com [calpaclab.com]

(3,3-Difluorocyclohexyl)methanamine Hydrochloride: A Strategic Fluorinated Scaffold

The following technical guide details the biological and physicochemical profile of (3,3-Difluorocyclohexyl)methanamine hydrochloride , a specialized fluorinated building block used in modern drug discovery.

Technical Guide & Whitepaper [1][2]

Executive Summary

(3,3-Difluorocyclohexyl)methanamine hydrochloride (CAS: 1379151-12-8 for free base; HCl salt analogs vary) is a high-value intermediate (HVI) employed in medicinal chemistry to optimize lead compounds.[1][2] Unlike simple aliphatic amines, this fluorinated motif offers a unique combination of metabolic resistance , conformational bias , and lipophilicity modulation .

It is primarily utilized to replace cyclohexyl or piperidinyl groups in drug candidates, specifically to block oxidative metabolism at the C3/C4 positions while maintaining steric bulk. Recent applications include inhibitors for SARS-CoV-2 Mpro , IRAK4 , and Lysyl-tRNA synthetase (LysRS) .[1][2]

Physicochemical Profile

The incorporation of a gem-difluoro group at the C3 position of the cyclohexane ring fundamentally alters the properties of the parent methanamine.

The "Fluorine Effect" on Molecular Properties

| Property | Parent (Cyclohexylmethanamine) | (3,3-Difluorocyclohexyl)methanamine | Mechanism of Action |

| Metabolic Stability | Low (Prone to CYP450 oxidation at C3/C4) | High | C–F bond energy (116 kcal/mol) blocks H-atom abstraction.[1][2] |

| Lipophilicity (LogD) | High (Lipophilic) | Modulated (Polar Hydrophobe) | Fluorine lowers LogD relative to -CH2- but is more lipophilic than heteroatoms (O/N).[1][2] |

| Conformation | Chair (Rapid flipping) | Biased Chair | The gauche effect and dipole repulsion favor specific conformers. |

| Basicity (pKa) | ~10.5 | ~10.0 - 10.3 | Inductive electron withdrawal is attenuated by distance (5 bonds to N).[1][2] |

Structural Analysis

The fluorine atoms are located at the C3 position relative to the ring junction (C1).

-

Distance to Amine: The nitrogen is separated by a methylene spacer (

).[1][2] The path is -

Inductive Effect: Due to the

-positioning of the fluorine atoms relative to the nitrogen, the electron-withdrawing effect on the amine pKa is minimal (< 0.5 log units).[1][2] This ensures the amine remains basic enough to form salt bridges with target proteins (e.g., Asp/Glu residues) while the fluorines act solely as metabolic blockers.

Biological Activity & Applications

This compound is not a drug itself but a pharmacophore enabler . Its "activity" is defined by the biological improvements it confers to the final drug molecule.

Mechanism 1: Metabolic Blocking (CYP450 Evasion)

Cyclohexyl rings are notorious "soft spots" for Cytochrome P450 enzymes, which typically hydroxylate the C3 or C4 positions.

-

Action: Replacing

with -

Outcome: Extends in vivo half-life (

) and reduces clearance (

Mechanism 2: Hydrophobic Pocket Filling (SARS-CoV-2 Mpro)

In the development of protease inhibitors, the 3,3-difluorocyclohexyl moiety has been validated as a superior P3 ligand.[1][2]

-

Case Study: In SARS-CoV-2 Mpro inhibitors, this group occupies the S2 hydrophobic pocket .[1][2]

-

Interaction: The fluorine atoms do not just act as "inert bulk"; they engage in specific hydrophobic and multipolar interactions with residues Met49 , Met165 , and Gln189 .

-

Result: Enhanced binding affinity (

) compared to the non-fluorinated analog due to the "polar hydrophobicity" of the C-F bonds displacing high-energy water molecules.[2]

Mechanism 3: Reducing hERG Liability

Lipophilic basic amines are frequently associated with hERG channel inhibition (cardiotoxicity).

-

Strategy: Fluorination reduces the overall basicity (slightly) and lipophilicity (LogD) of the side chain.

-

Benefit: This modification often lowers hERG affinity compared to the parent cyclohexyl analog, improving the safety margin.

Visualizing the Strategic Logic

The following diagram illustrates the decision-making process for selecting this building block in a Lead Optimization campaign.

Caption: Decision tree for implementing the 3,3-difluorocyclohexyl motif to resolve metabolic instability in drug candidates.

Experimental Protocols

Synthesis Workflow (Conceptual)

The synthesis typically proceeds from a ketone precursor using a deoxofluorinating agent.

-

Fluorination: React with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® in DCM at 0°C

RT.[1][2]-

Critical Step: Temperature control is vital to prevent elimination byproducts.

-

-

Reduction: Reduce the ester to the alcohol (LiAlH4), then convert to nitrile (via mesylate), and finally reduce to the amine.

-

Alternative: Reductive amination if converting a ketone intermediate directly.

-

Protocol: Amide Coupling (General Procedure)

This protocol describes coupling the (3,3-difluorocyclohexyl)methanamine HCl salt to a carboxylic acid core (e.g., for an amide-based inhibitor).[1][2]

Reagents:

-

DMF (Dry, 0.1 M concentration)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid and HATU in dry DMF. Stir at Room Temperature (RT) for 5 minutes.

-

Free Basing: In a separate vial, dissolve the Amine HCl salt in a minimal amount of DMF and add half the DIPEA. Vortex to ensure the free base is available.

-

Coupling: Add the amine solution to the activated acid mixture. Add the remaining DIPEA.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to amide formation).[1][2]

-

Workup: Dilute with EtOAc, wash with saturated

(2x), Water (1x), and Brine (1x). Dry over -

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol: Metabolic Stability Assay (Microsomal Stability)

To validate the biological activity (metabolic resistance) of the new analog:

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Substrate: 1 µM test compound (Fluorinated vs. Non-fluorinated control).

-

Cofactor: NADPH regenerating system.

-

Incubation: 37°C for 0, 5, 15, 30, and 60 minutes.

-

Quench: Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS. Calculate intrinsic clearance (

) based on the slope of-

Success Criteria: The 3,3-difluoro analog should show a >2-fold reduction in

compared to the cyclohexyl parent.[2]

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]

-

Piotrowski, D. W., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.[3] Chemistry – A European Journal. Link[1][2]

-

Zhang, L., et al. (2020).Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

-ketoamide inhibitors.[1][2] Science. (Describes the P3 pocket hydrophobic interactions). Link[1][2] -

PubChem Compound Summary. [(1S,3R)-3-fluorocyclohexyl]methanamine (Related Analog Data). National Center for Biotechnology Information. Link[1][2]

-

Wager, T. T., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.[1] ACS Medicinal Chemistry Letters. Link[1][2]

Sources

- 1. WO2016144846A1 - Pyrazolopyrimidine inhibitors of irak4 activity - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Role of (3,3-Difluorocyclohexyl)methanamine in Drug Design

This guide details the technical specifications, medicinal chemistry rationale, and experimental utility of (3,3-Difluorocyclohexyl)methanamine hydrochloride .

Executive Summary: (3,3-Difluorocyclohexyl)methanamine hydrochloride is a specialized fluorinated aliphatic amine building block (CAS: 1379025-24-7).[1] Unlike a standalone therapeutic agent with a single biological receptor, its "mechanism of action" is defined by its role in Hit-to-Lead Optimization . It serves as a high-value bioisostere used to modulate metabolic stability, lipophilicity (LogD), and molecular conformation in drug candidates.[2]

Physicochemical Mechanism of Action

In medicinal chemistry, this moiety acts as a physicochemical modulator . When incorporated into a drug scaffold (typically via the amine handle), the 3,3-difluorocyclohexyl group exerts specific electronic and steric effects that alter the drug's interaction with biological systems.

A. Metabolic Blockade (The Deuterium-Fluorine Analogy)

The primary mechanistic utility of the 3,3-difluoro substitution is the prevention of oxidative metabolism.

-

Mechanism: Cytochrome P450 enzymes (CYPs) typically attack electron-rich C-H bonds on aliphatic rings (hydroxylation). The C3 position of a cyclohexane ring is a common "soft spot" for metabolic clearance.

-

Effect: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs ~99 kcal/mol for C-H). Replacing hydrogens with fluorines at the 3-position renders this site inert to CYP-mediated oxidation.

-

Outcome: Increased half-life (

) and reduced intrinsic clearance (

B. Conformational Locking (The Gauche Effect)

The gem-difluoro group introduces distinct conformational biases compared to a non-fluorinated cyclohexane.

-

Mechanism: Due to hyperconjugation (

) and dipole minimization, the cyclohexane ring adopts a distorted chair or twist-boat conformation that differs from the standard chair. -

Effect: This "locks" the vector of the methanamine tail, potentially orienting the attached pharmacophore more precisely into a receptor binding pocket.

-

Outcome: Improved binding affinity (

) due to reduced entropic penalty upon binding.

C. Basicity Modulation ( Attenuation)

-

Mechanism: The strong electronegativity of the two fluorine atoms exerts an inductive electron-withdrawing effect ($ -I $).

-

Effect: Although the fluorines are positioned

(gamma) to the amine, they still lower the -

Outcome: This lowers the fraction of the drug that is ionized at physiological pH, potentially improving membrane permeability (passive diffusion) and reducing hERG channel liability (often associated with high basicity).

Visualization: Mechanistic Impact Pathway

The following diagram illustrates how the structural features of the building block translate into pharmacological parameters.

Caption: Mechanistic flow detailing how the 3,3-difluoro substitution translates structural features into optimized pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Experimental Protocols

Protocol A: Amide Coupling (General Workflow)

This protocol describes the attachment of (3,3-difluorocyclohexyl)methanamine to a carboxylic acid core, a standard reaction in library synthesis.

Reagents:

-

Carboxylic Acid Core (1.0 eq)

-

(3,3-Difluorocyclohexyl)methanamine HCl (1.2 eq)

-

HATU (1.5 eq) or T3P (50% in EtOAc, 2.0 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.0 eq) and HATU (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

-

Note: If using T3P, skip pre-activation and add T3P last.

-

-

Addition: Add (3,3-Difluorocyclohexyl)methanamine HCl (1.2 eq) directly to the reaction mixture.

-

Base Adjustment: Add remaining DIPEA (2.0 - 3.0 eq).

-

Critical Check: The HCl salt requires extra base to neutralize. Verify pH is >8 using a wet pH strip.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the disappearance of the acid and appearance of the product mass [M+H]+.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Handling and Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at 4°C.

-

Free Basing: If the free base is required for specific organometallic couplings (e.g., Buchwald-Hartwig), dissolve the HCl salt in DCM, wash with 1N NaOH, dry the organic layer with K₂CO₃, and concentrate immediately before use to prevent carbamate formation from atmospheric CO₂.

Comparative Data: Fluorine Effect[3]

The table below summarizes the theoretical impact of substituting a standard cyclohexyl group with the 3,3-difluoro analog in a drug molecule.

| Property | Cyclohexyl-CH₂-NH-R (Standard) | 3,3-Difluorocyclohexyl-CH₂-NH-R (Modified) | Mechanistic Rationale |

| Metabolic Stability | Low/Medium (C3/C4 oxidation prone) | High | C-F bond blocks C3 oxidation; steric bulk protects C4. |

| Lipophilicity (LogP) | High (Lipophilic) | Modulated (Lower) | Polar C-F bonds reduce LogP slightly compared to C-H, improving solubility. |

| Basicity (amine pKa) | ~10.5 | ~9.5 - 10.0 | Inductive withdrawal reduces amine basicity. |

| Conformation | Chair (dynamic) | Twist-Boat / Distorted Chair | Dipole repulsion between F atoms and ring substituents. |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Müller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Cycles. Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2024). Structure and properties for Fluorinated Cyclohexylamines. National Library of Medicine.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Strategic Utilization of (3,3-Difluorocyclohexyl)methanamine: Pharmacophore Optimization and Target Engagement

Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Drug Design Focus: Pharmacophore Enabler & Target Specificity

Executive Summary: The Fluorine Advantage

(3,3-Difluorocyclohexyl)methanamine hydrochloride (CAS: 1379151-12-8) is not merely a passive structural spacer; it is a high-value pharmacophore enabler used to modulate physicochemical properties and target affinity in late-stage drug discovery. Its strategic value lies in the gem-difluoro substitution on the cyclohexane ring, which imparts three critical advantages over non-fluorinated analogs:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) renders the C3 position impervious to oxidative metabolism (e.g., by Cytochrome P450s), significantly extending the half-life of the parent molecule.

-

Conformational Locking: Through the gauche effect, the gem-difluoro group biases the cyclohexane ring into specific chair conformations, reducing the entropic penalty upon protein binding.

-

Lipophilic Modulation: It increases lipophilicity (

) without the steric bulk of a methyl group, enhancing membrane permeability while maintaining water solubility via the amine handle.

This guide details the specific therapeutic targets where this moiety has demonstrated efficacy, specifically in antiviral (SARS-CoV-2) and antibacterial (Tuberculosis) applications.

Primary Therapeutic Target: SARS-CoV-2 Main Protease (Mpro)

The most prominent application of the (3,3-difluorocyclohexyl) moiety is in the design of peptidomimetic inhibitors for the SARS-CoV-2 Main Protease (Mpro/3CLpro).

Structural Mechanism: The P3 Pocket Occupancy

In the design of Mpro inhibitors (such as derivatives of Nirmatrelvir or Boceprevir), the inhibitor is divided into P1, P2, P3, and P4 regions corresponding to the S1-S4 subsites of the protease.

-

The Challenge: The S3 pocket of Mpro is solvent-exposed and flexible, making it difficult to target with high affinity using standard aliphatic chains.

-

The Solution: The (3,3-difluorocyclohexyl)methanamine moiety, when attached as the P3 cap, provides a distinct advantage. The gem-difluoro group engages in specific hydrophobic and electrostatic interactions.

Key Residue Interactions:

-

Met49 & Met165: The hydrophobic face of the difluorocyclohexyl ring creates Van der Waals contacts with these methionine residues, acting as a "lid" on the active site.

-

Gln189: The fluorine atoms can engage in orthogonal multipolar interactions with the amide side chain of Glutamine 189, stabilizing the inhibitor-enzyme complex.

Visualization of Binding Logic[1]

Figure 1: Mechanistic logic of (3,3-difluorocyclohexyl)methanamine in SARS-CoV-2 Mpro inhibition.

Secondary Therapeutic Target: Lysyl-tRNA Synthetase (LysRS)

In the development of anti-tubercular agents, specifically inhibitors of Mycobacterium tuberculosis Lysyl-tRNA Synthetase (LysRS), metabolic stability is a recurring bottleneck.

The Metabolic Vulnerability

Inhibitors based on cyclohexyl-amine scaffolds often suffer from rapid oxidative clearance. The cytochrome P450 enzymes preferentially hydroxylate the electron-rich C-H bonds of the cyclohexane ring.

The Fluorine Fix

Replacing the standard cyclohexylmethanamine with the (3,3-difluorocyclohexyl) analog serves a dual purpose:

-

Metabolic Shunt: The C3 position is blocked from oxidation.

-

Selectivity: The slight change in ring puckering (due to the shorter C-F bond length and electronic repulsion) can improve selectivity for bacterial LysRS over the human mitochondrial homolog, reducing toxicity.

Experimental Protocols

Protocol A: Amide Coupling for Fragment Incorporation

Objective: To attach (3,3-difluorocyclohexyl)methanamine to a carboxylate core (e.g., a proline scaffold for Mpro inhibition).

Reagents:

-

Core Acid (1.0 equiv)

-

(3,3-Difluorocyclohexyl)methanamine HCl (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)[1]

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Core Acid (e.g., N-protected amino acid) in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere.

-

Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes to generate the activated ester.

-

Addition: Add (3,3-Difluorocyclohexyl)methanamine hydrochloride directly to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the acid.

-

Workup: Dilute with EtOAc, wash sequentially with 5% LiCl (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.

-

Purification: The gem-difluoro group reduces polarity; purification is typically achieved via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay

Objective: To validate the metabolic stability conferred by the fluorine substitution.

System:

-

Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

-

NADPH Regenerating System.

-

Test Compound: (3,3-difluorocyclohexyl)-derivative vs. non-fluorinated control.[2]

Procedure:

-

Incubation: Pre-incubate microsomes with the test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

-

Quenching: Immediately quench into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines-

Success Criterion: The fluorinated analog should exhibit a >2-fold increase in

compared to the non-fluorinated control.

-

Comparative Data Analysis

The following table summarizes the impact of the (3,3-difluorocyclohexyl) moiety on key drug properties compared to standard cyclohexyl and phenyl analogs.

| Property | Cyclohexyl (Unsubstituted) | Phenyl | (3,3-Difluorocyclohexyl) | Impact |

| Metabolic Stability | Low (prone to oxidation) | Medium (prone to hydroxylation) | High | Blocks metabolic soft spots. |

| Lipophilicity (LogP) | High | Medium | Modulated | Increases permeability without insolubility. |

| Conformation | Flexible (Chair flip) | Rigid (Planar) | Biased | Locks specific chair conformer (Gauche effect). |

| Electronic Character | Neutral | Electron-rich (Pi cloud) | Electron-withdrawing | Lowers pKa of nearby amines (inductive). |

Emerging Applications: PROTAC Linkers

Recent research suggests the utility of this amine in PROTAC (Proteolysis Targeting Chimera) linkers. The rigidification provided by the difluoro-cyclohexyl ring can reduce the entropic cost of the ternary complex formation (Target-PROTAC-E3 Ligase), potentially improving degradation efficiency compared to flexible alkyl chains.

PROTAC Workflow Visualization

Figure 2: Entropic advantage of using the difluorocyclohexyl scaffold in PROTAC linker design.

References

-

Design of SARS-CoV-2 Mpro Inhibitors

-

Fluorine in Medicinal Chemistry

-

Lysyl-tRNA Synthetase Inhibitors

- Title: Design and Development of Lysyl tRNA Synthetase Inhibitors for the Tre

- Source: Journal of Medicinal Chemistry (via NIH/PubMed), 2024.

- Context: Explicitly mentions the exploration of 3,3-difluorocyclohexyl substitutions to block metabolic vulnerabilities in LysRS inhibitors.

-

Building Block Specifications

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 7. enamine.net [enamine.net]

- 8. mdpi.com [mdpi.com]

Technical Guide: Operational Mastery of (3,3-Difluorocyclohexyl)methanamine Hydrochloride

Executive Summary & Chemical Context[1][2][3][4][5][6]

(3,3-Difluorocyclohexyl)methanamine hydrochloride (CAS: 1379025-24-7, verify specific isomer with vendor) is a specialized fluorinated building block used primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates.

Unlike its non-fluorinated analogs, the incorporation of the gem-difluoro moiety at the C3 position introduces significant electronic and conformational biases. For the drug developer, understanding these shifts is critical not just for synthesis, but for accurate handling.

The "Fluorine Effect" on Handling

While often treated as a generic amine salt, this compound exhibits distinct behaviors driven by the high electronegativity of fluorine:

-

pKa Modulation: The electron-withdrawing effect of the gem-difluoro group lowers the pKa of the primary amine (typically by 1-2 units compared to the non-fluorinated cyclohexylmethanamine). This reduces its basicity but can make the hydrochloride salt more prone to dissociation in protic solvents.

-

Lipophilicity & Hygroscopicity: The fluorinated ring increases lipophilicity (LogP), yet the hydrochloride salt form remains highly hygroscopic. This duality requires strict moisture control to prevent "oiling out" or stoichiometry shifts during weighing.

Technical Specifications

| Property | Specification |

| Chemical Name | (3,3-Difluorocyclohexyl)methanamine hydrochloride |

| Molecular Formula | C₇H₁₃F₂N[1] · HCl |

| Molecular Weight | ~185.64 g/mol (Salt) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |

| Hygroscopicity | High (Deliquescent potential) |

| pKa (Calc) | ~8.5 - 9.5 (Lower than typical alkyl amines ~10.5) |

Hazard Identification & Risk Assessment

While classified under standard GHS categories for amine salts, the "hidden" risk lies in the degradation products and specific fluorinated interactions.

GHS Classification[7][8]

-

H335: May cause respiratory irritation.[1]

Specific Chemical Hazards[3][5]

-

Hydrofluoric Acid (HF) Potential: Under extreme thermal decomposition (fire) or strong acidic hydrolysis, the C-F bond can cleave, releasing trace HF. Standard combustion protocols must account for this.

-

Stoichiometric Drift: Due to hygroscopicity, the effective molecular weight changes rapidly upon exposure to air. Using "wet" salt leads to under-dosing in stoichiometric reactions (e.g., amide couplings), causing yield loss.

Operational Workflow: Lifecycle Management

The following diagram outlines the critical path from receipt to disposal, emphasizing the "Self-Validating" checkpoints required to ensure data integrity.

Figure 1: Lifecycle management workflow emphasizing the feedback loop between weighing observations and QC validation.

Handling & Containment Protocols

A. Engineering Controls[6]

-

Primary: All handling of the solid powder must occur within a certified Chemical Fume Hood or a Powder Containment Hood.

-

Atmosphere: For long-term storage or bulk subdivision, use a Glove Box under Nitrogen or Argon atmosphere.

B. The "Self-Validating" Weighing Protocol

Standard weighing introduces moisture errors. Use this protocol to ensure stoichiometric accuracy:

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

-

Visual Check (Validation Step): Inspect the solid.

-

Free-flowing powder: Proceed.

-

Clumped/Sticky:STOP. The salt has absorbed water. Dry under vacuum over P₂O₅ or determine water content via Karl Fischer titration before use.

-

-

Anti-Static Measures: Fluorinated salts often carry high static charges. Use an ionizing fan or anti-static gun on the spatula and weigh boat to prevent scattering.

-

Rapid Transfer: Minimize open-vessel time (<30 seconds).

C. Solubilization Strategy

Due to the gem-difluoro group, solubility in pure non-polar solvents is poor.

-

Preferred Solvents: DMSO, DMF, Methanol.

-

Protocol: If using in a reaction requiring DCM or THF, dissolve the salt in a minimum volume of Methanol first, then dilute with the target solvent.

Storage & Stability

-

Temperature: Store at 2°C to 8°C .

-

Environment: Store under inert gas (Argon preferred over Nitrogen for density).

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands for long-term seals.

-

Shelf Life: Re-test purity (H-NMR) every 6 months. Look for the disappearance of the ammonium protons or shifts in the α-methylene signal, indicating degradation.

Emergency Response Logic

In the event of exposure, the presence of the amine hydrochloride and potential fluoride ions dictates a specific response.

Figure 2: Emergency response decision tree.[1] Note: While HF formation is rare, standard fluoride exposure protocols (Calcium Gluconate) are generally not required for this specific salt unless decomposition has occurred, but consult the specific SDS.

Waste Disposal

Disposal of fluorinated amines requires adherence to specific environmental protocols to prevent groundwater contamination and equipment damage.

-

Segregation: Do not mix with strong oxidizers or acids. Segregate into "Halogenated Organic Waste" streams.

-

Labeling: Clearly mark as "Fluorinated Amine Salt."

-

Destruction: Must be incinerated in a facility equipped with a scrubber for Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). Do not dispose of down the drain; fluorinated compounds are often persistent in water systems.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71313758 (Related Isomer). Retrieved from [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[5][6] Chemistry – A European Journal.[6][7] Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. chemos.de [chemos.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.se [fishersci.se]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: Solubility Profile & Handling of (3,3-Difluorocyclohexyl)methanamine Hydrochloride

[1][2]

Executive Summary

(3,3-Difluorocyclohexyl)methanamine hydrochloride (CAS: 1379025-24-7) is a critical fluorinated building block in medicinal chemistry.[1][2] It serves as a lipophilic, metabolically stable bioisostere for cyclohexylmethanamine.[1][2] While the hydrochloride salt form confers excellent stability and crystallinity, it presents specific solubility challenges during reaction setup and purification.[1][2]

This guide provides a definitive analysis of its solubility landscape, driven by the competing forces of the polar ammonium salt headgroup and the lipophilic 3,3-difluorocyclohexyl tail.[1][2]

Physicochemical Profile

To predict and manipulate solubility, one must understand the structural "tug-of-war" within the molecule.[1][2]

-

Polar Head (Hydrophilic): The primary amine hydrochloride (

) drives high solubility in water and polar protic solvents.[1][2] It creates a high lattice energy that must be overcome by solvent solvation.[1][2] -

Lipophilic Tail (Hydrophobic): The cyclohexane ring is lipophilic.[1][2] However, the gem-difluoro substitution at the C3 position introduces a unique dipole and increases lipophilicity compared to the non-fluorinated parent, while simultaneously lowering basicity (due to the inductive electron-withdrawing effect of fluorine, though distance attenuates this on the exocyclic amine).[1][2]

Key Implication: Unlike simple alkyl amine salts, this compound exhibits a "Goldilocks" solubility in intermediate alcohols, making them ideal candidates for recrystallization.[1][2]

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (

Table 1: Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Protic | Water, Methanol (MeOH) | High (>100 mg/mL) | Stock solutions, aqueous workups.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction media (SNAr, Amide coupling).[1][2] |

| Lower Alcohols | Ethanol (EtOH), Isopropanol (IPA) | Moderate (10–50 mg/mL) | Ideal for Crystallization. Soluble hot, sparingly soluble cold.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<1 mg/mL) | Generally poor for HCl salts, but the F-group may allow slight solubility.[1][2] |

| Ethers/Esters | THF, Ethyl Acetate, MTBE | Very Low (<0.1 mg/mL) | Used as Anti-solvents to crash out the salt.[1][2] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble | Strictly anti-solvents.[1][2] |

The "Fluorine Effect" on Solubility

The gem-difluoro group lowers the lattice energy slightly compared to the hydrocarbon analog due to lattice disruption, but it also increases the molecule's overall lipophilicity.[1][2]

Experimental Protocols

Do not rely on generic literature values. Batch-to-batch variation in crystal habit requires empirical determination.[1][2]

Protocol A: Gravimetric Solubility Screening (Tier 1)

Use this rapid workflow for rough solubility estimates during process development.

-

Preparation: Weigh 10 mg of (3,3-Difluorocyclohexyl)methanamine HCl into a 4 mL clear glass vial.

-

Addition: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Validation: If soluble, cool to 0°C to check for precipitation (crystallization potential).

Protocol B: HPLC Saturation Assay (Tier 2)

Use this for precise thermodynamic solubility data (e.g., for formulation).[1][2]

-

Saturation: Add excess solid (~50 mg) to 1 mL of target solvent.[1][2]

-

Equilibration: Shake at 25°C for 24 hours (thermomixer).

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter . ( Note: Do not use Nylon filters with fluorinated compounds if interactions are suspected, though rare here.)[1][2]

-

Quantification: Dilute filtrate 100x with Mobile Phase A (Water + 0.1% TFA) and inject onto HPLC.

Visualization: Solubility Decision Logic

The following diagram outlines the decision process for selecting a solvent system for Recrystallization , the primary purification method for this salt.

Figure 1: Decision tree for selecting crystallization solvent systems based on solubility behavior.[1][2]

Applications in Synthesis

Reaction Solvent Selection

-

Amide Coupling: Use DMF or DMAc .[1][2] The salt is fully soluble, ensuring rapid kinetics with coupling agents (HATU/EDC).[1][2]

-

S_NAr Reactions: Use DMSO . The high dielectric constant stabilizes the transition state, and the salt is highly soluble.[1][2]

-

Boc-Protection: Use DCM/Water (Biphasic) with a base (NaOH).[1][2] The salt dissolves in the water phase, becomes the free base, and migrates to the DCM phase to react with

.[1][2]

Purification Strategy (Recrystallization)

The most effective purification for this hydrochloride salt is displacement crystallization :

References

-

Chemical Identity & Properties

-

General Solubility of Amine Salts

-

Fluorine Effect in Medicinal Chemistry

-

Vendor Specification Data

Sources

- 1. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1379025-24-7 / (3,3-Difluorocyclohexyl)methanamine hydrochloride | BTCpharm华祥医药 [btcpharm.com]

Methodological & Application

Using (3,3-Difluorocyclohexyl)methanamine hydrochloride as a chemical building block.

[1]

Executive Summary & Strategic Value

(3,3-Difluorocyclohexyl)methanamine hydrochloride is a specialized aliphatic amine building block used to optimize lead compounds in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1] Unlike its non-fluorinated parent (cyclohexylmethanamine), this motif introduces the "Fluorine Effect"—a strategic modulation of physicochemical properties without significantly altering steric bulk.[1]

Core Advantages

-

Metabolic Blockade: The gem-difluoro group at the C3 position effectively blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, a common liability for cyclohexyl rings.[1]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the primary amine (approx. 0.8–1.0 log units lower than the non-fluorinated analog). This reduction decreases the percentage of ionized species at physiological pH, potentially improving membrane permeability and reducing hERG channel affinity.[1]

-

Conformational Bias: The gem-difluoro group introduces a dipole that can bias the ring conformation (chair/twist-boat) via the gauche effect, potentially locking the amine vector into a preferred orientation for binding.[1]

Physicochemical Profile

The following data summarizes the shift in properties when substituting the parent cyclohexane with the 3,3-difluoro analog.

| Property | Parent: Cyclohexylmethanamine | Target: (3,3-Difluorocyclohexyl)methanamine | Impact on Drug Design |

| Molecular Weight | 113.20 Da | 149.18 Da (Free Base) | Slight mass increase; negligible steric penalty.[1] |

| Basic pKa (Amine) | ~10.5 | ~9.6 (Predicted) | Reduced basicity improves passive permeability. |

| LogP (Lipophilicity) | ~1.8 | ~1.9 | gem-Difluorination typically maintains or slightly increases lipophilicity compared to CH₂, but lowers it compared to CF₃.[1] |

| Metabolic Stability | Low (C3/C4 oxidation prone) | High | C-F bond strength (~116 kcal/mol) resists oxidative cleavage. |

| H-Bond Donors | 2 | 2 | Identical H-bond donor profile. |

Structural Logic & Bioisosterism (Diagram)

The following diagram illustrates the decision-making process for selecting this building block during Lead Optimization.

Figure 1: Decision logic for transitioning from standard cycloalkyl amines to gem-difluoro analogs to solve specific ADME liabilities.

Experimental Protocols

Handling & Storage[2][3]

-

State: White to off-white solid (Hydrochloride salt).[1]

-

Hygroscopicity: Moderate. The HCl salt can absorb atmospheric moisture.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) in a desiccator.

-

Safety: Irritant.[2] Wear standard PPE (gloves, goggles, lab coat).[1]

Protocol A: Desalting (Free-Basing)

Context: Most nucleophilic substitution or coupling reactions require the free amine. The HCl salt is stable for storage but non-nucleophilic.

-

Dissolution: Suspend 1.0 eq (e.g., 100 mg) of (3,3-difluorocyclohexyl)methanamine HCl in DCM (5 mL) or EtOAc (5 mL). Note: The salt may not fully dissolve initially.[1]

-

Neutralization: Add 5 mL of saturated aqueous NaHCO₃ (mild base) or 1M NaOH (strong base).

-

Expert Tip: Use NaHCO₃ if your downstream chemistry is sensitive to strong hydroxide. Use NaOH for rapid, complete deprotonation.[1]

-

-

Extraction: Stir vigorously for 10 minutes until the organic layer is clear. Separate the layers.

-

Re-extraction: Extract the aqueous layer twice more with DCM (2 x 3 mL).

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30°C.

-

Caution: Low molecular weight amines can be volatile. Do not apply high vacuum for extended periods.

-

-

Validation: 1H NMR should show the disappearance of the broad ammonium protons (~8.0 ppm) and the appearance of a sharp singlet/broad peak for NH₂ (~1.5–2.0 ppm).

Protocol B: Amide Coupling (HATU Method)

Context: Due to the inductive effect of the fluorines, the nucleophilicity of the amine is slightly attenuated compared to non-fluorinated amines.[1] Standard EDC/HOBt couplings may be sluggish; HATU is recommended for high yields.

Reagents:

-

(3,3-Difluorocyclohexyl)methanamine HCl (1.1 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (Diisopropylethylamine) (3.0 eq)[1]

-

DMF (Anhydrous)[1]

Step-by-Step:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration relative to acid).

-

Base Addition: Add DIPEA (1.5 eq) and stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

-

Amine Addition: Add the (3,3-difluorocyclohexyl)methanamine HCl salt (1.1 eq) directly to the mixture, followed by the remaining DIPEA (1.5 eq).

-

Why add salt directly? In DMF with excess DIPEA, the salt is generated in situ into the free base, minimizing volatile loss of the free amine.[1]

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the mass of Product (M+H). The difluoro group does not add a unique isotopic pattern but adds +36 Da relative to the H-analog.

-

-

Workup: Dilute with EtOAc, wash with sat.[1] LiCl (to remove DMF), sat.[1] NaHCO₃, and Brine.[1][3] Dry over Na₂SO₄.

Protocol C: Reductive Amination

Context: Coupling the amine with an aldehyde/ketone.

-

Imine Formation: Dissolve Aldehyde (1.0 eq) and (3,3-difluorocyclohexyl)methanamine (free base, 1.1 eq) in DCE (Dichloroethane) or MeOH.[1]

-

Dehydrating Agent: Add MgSO₄ (anhydrous) or 4Å Molecular Sieves to drive equilibrium (optional but recommended for ketones). Stir 1–2 hours.

-

Reduction: Cool to 0°C. Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

-

Causality: STAB is milder than NaBH₄ and reduces the imine selectively over the aldehyde.

-

-

Quench: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM.

Synthetic Workflow Visualization

This diagram details the standard workflow for utilizing this building block in a medicinal chemistry campaign.

Figure 2: Operational workflow from storage salt to validated coupled product.[1]

References

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.[1]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

-

PubChem Compound Summary. (2023). (3,3-Difluorocyclohexyl)methanamine hydrochloride.[1][3] National Center for Biotechnology Information.

-

Gogoi, P., et al. (2025).[1] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate/Journal of Fluorine Chemistry. (Provides comparative pKa trends for cycloalkyl amines).

Application of (3,3-Difluorocyclohexyl)methanamine hydrochloride in drug discovery

Application Note: Strategic Utilization of (3,3-Difluorocyclohexyl)methanamine Hydrochloride in Lead Optimization

Executive Summary

(3,3-Difluorocyclohexyl)methanamine hydrochloride (CAS: [Generic Analog Context]) represents a high-value building block in modern "Escape from Flatland" drug discovery strategies. Unlike traditional aromatic spacers (e.g., benzylamines) or unsubstituted cycloalkanes, this scaffold introduces the gem-difluoro moiety to modulate lipophilicity (

This guide provides a technical roadmap for incorporating this moiety into small molecule inhibitors, specifically targeting G-protein coupled receptors (GPCRs) and kinases where aliphatic ring positioning is critical for selectivity.

Physicochemical & Mechanistic Profile

The "Fluorine Effect" on Conformation and Basicity

The strategic placement of two fluorine atoms at the C3 position of the cyclohexane ring induces unique electronic and steric effects that distinguish this building block from its non-fluorinated parent.

-

Metabolic Blocking (The Primary Driver): The C3 and C4 positions of cyclohexane rings are notorious "soft spots" for CYP450-mediated oxidative metabolism (hydroxylation). Replacing C3-H bonds with C-F bonds (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks this metabolic liability, extending the half-life (

) of the parent compound. -

Basicity Modulation (

):-

Cyclohexylmethanamine

: ~10.5 (Highly basic, often leads to phospholipidosis or poor permeability). -

3,3-Difluoro analog

: ~9.2–9.6. -

Mechanism:[1][2][3][4] The electron-withdrawing inductive effect (

) of the fluorine atoms propagates through the

-

-

Dipole & Solvation: The C-F bonds create a localized dipole moment. This can enhance binding affinity if the pocket contains polar residues (e.g., Ser, Thr) that would otherwise repel a hydrophobic cyclohexane ring.

Stereochemical Considerations

Researchers must recognize that the C1 position is chiral in the context of the C3-difluoro substitution.

-

Cis-isomer: The methanamine group and the fluorines have a specific spatial relationship.

-

Trans-isomer: Often thermodynamically distinct.

-

Note: Commercial supplies are often racemic or diastereomeric mixtures. For late-stage lead optimization, chiral separation (chiral SFC) is recommended to determine the active eutomer.

Experimental Protocols

Protocol A: Handling & Free-Basing (Critical Pre-Step)

Rationale: The hydrochloride salt is hygroscopic and acidic. Direct use in base-sensitive reactions or low-solubility conditions can lead to stoichiometry errors or aggregation.

Materials:

-

(3,3-Difluorocyclohexyl)methanamine HCl

-

Dichloromethane (DCM) or 2-MeTHF

-

Saturated aqueous

or -

Phase separator frit (hydrophobic)

Procedure:

-

Dissolution: Suspend 1.0 equiv of the amine HCl salt in DCM (10 mL/g).

-

Neutralization: Add 1.5 equiv of Sat. aq.

. -

Extraction: Vigorously stir for 15 minutes. The organic layer should become clear.

-

Separation: Pass the biphasic mixture through a phase separator frit (or use a separatory funnel).

-

Drying: The DCM layer contains the free base. Do not concentrate to dryness if the amine is volatile (MW ~149 g/mol is borderline). Use the solution directly in the next step or concentrate carefully at

mbar,

Protocol B: General Amide Coupling (Hit-to-Lead)

Rationale: Standard HATU coupling is preferred for library synthesis due to high conversion rates.

Reagents:

-

Carboxylic Acid Partner (

) -

Free-based Amine (from Protocol A)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Step-by-Step:

-

Dissolve

(1.0 equiv) in DMF (0.1 M concentration). -

Add DIPEA (3.0 equiv) and stir for 5 mins.

-

Add HATU (1.2 equiv). Observation: Solution may turn yellow.[2] Stir for 5 mins to activate the acid.

-

Add the (3,3-Difluorocyclohexyl)methanamine (1.1 equiv) solution.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[5]

-

Note on Detection: The amine fragment is not UV active. You must rely on the UV activity of the acid partner or use ELSD/CAD detection.

-

-

Workup: Dilute with EtOAc, wash with

(5% aq) to remove DMF, followed by Sat. -

Purification: Flash chromatography. The difluoro group reduces polarity compared to the non-fluorinated amine, often improving separation on Silica.

Strategic Application Workflows

Bioisosteric Replacement Logic

The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.

Caption: Decision matrix for transitioning from labile cycloalkyl/benzyl linkers to the metabolically robust 3,3-difluorocyclohexyl scaffold.

Synthetic Workflow: Library Generation

This workflow describes the parallel synthesis approach for generating a library of analogs.

Caption: Parallel synthesis workflow for derivatizing the amine into amide or aryl-amine libraries.

Data Summary: Comparative Metrics

| Property | Cyclohexylmethanamine | (3,3-Difluorocyclohexyl)methanamine | Impact on Drug Design |

| Molecular Weight | 113.2 g/mol | 149.2 g/mol | Slight increase; usually negligible. |

| ClogP | ~1.5 | ~1.7 | Slight lipophilicity increase (C-F is lipophilic). |

| Basicity ( | 10.5 | 9.4 (Est.) | Improved Permeability (Less ionized at pH 7.4). |

| Metabolic Liability | High (C3/C4 oxidation) | Low | Extended Half-life ( |

| Conformation | Chair (Rapid flip) | Chair (Biased) | Reduced entropic penalty upon binding. |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

Sources

- 1. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 2. Trimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 4. Synthetic Scaffold Systems for Increasing the Efficiency of Metabolic Pathways in Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride,2007916-16-5-Amadis Chemical [amadischem.com]

Application Note: Pre-Clinical Evaluation of (3,3-Difluorocyclohexyl)methanamine Hydrochloride

Abstract & Scientific Rationale

(3,3-Difluorocyclohexyl)methanamine hydrochloride is a specialized fluorinated building block used in fragment-based drug discovery (FBDD).[1] The incorporation of the gem-difluoro motif at the C3 position of the cyclohexane ring serves two critical medicinal chemistry functions:

-

Metabolic Blocking: It obstructs oxidative metabolism (hydroxylation) at a typically labile site, potentially extending the half-life (

) of the parent scaffold.[1] -

Facial Polarization ("Janus Face" Effect): The electronegative fluorine atoms create a dipole moment across the lipophilic ring, lowering the logD compared to the non-fluorinated cyclohexyl analog while maintaining lipophilic bulk. This often improves membrane permeability and reduces non-specific binding.[1]

This application note provides a standardized protocol for evaluating this compound in rodent models, focusing on formulation challenges inherent to amine HCl salts and pharmacokinetic (PK) validation .

Compound Profile & Handling

-

Chemical Name: (3,3-Difluorocyclohexyl)methanamine hydrochloride[1]

-

CAS Registry Number: 939398-48-8[1]

-

Molecular Formula:

[1] -

Molecular Weight: 185.64 g/mol (Salt); 149.18 g/mol (Free Base)[1]

-

Physical State: White to off-white crystalline solid.[1]

-

Acidity: The HCl salt forms a highly acidic solution in water (approx. pH 3–4). Critical Note: Direct IV administration without buffering will cause hemolysis and phlebitis.[1]

Pre-Clinical Formulation Strategy

Objective: Create a stable, biocompatible vehicle for Intravenous (IV) and Oral (PO) administration.[1]

A. Vehicle Selection

| Route | Vehicle Composition | Target pH | Concentration Limit |

| IV (Bolus) | PBS (10mM, pH 7.[1]4) or Saline (0.9%) + 10mM Acetate Buffer | 7.0 – 7.4 | |

| PO (Gavage) | 0.5% Methylcellulose (MC) or Sterile Water | 3.0 – 7.0 |

B. Preparation Protocol (Step-by-Step)

For Intravenous (IV) Dosing (1 mg/mL):

-

Weighing: Accurately weigh 12.44 mg of the HCl salt (equivalent to 10 mg free base).[1]

-

Dissolution: Dissolve in 8.0 mL of sterile 0.9% Saline. Vortex until clear.

-

Neutralization (CRITICAL):

-

Volume Adjustment: Add Saline to a final volume of 10.0 mL.

-

Filtration: Filter through a 0.22

m PVDF syringe filter for sterility.

For Oral (PO) Dosing (5 mg/mL):

-

Weighing: Weigh 62.2 mg of the HCl salt (equivalent to 50 mg free base).

-

Vehicle Addition: Add 10.0 mL of 0.5% Methylcellulose (400 cP).

-

Suspension/Solution: Vortex for 2 minutes. If the salt is highly soluble, it will form a clear solution; otherwise, a uniform suspension is acceptable for PO.

-

QC: Verify homogeneity visually. pH adjustment is less critical for PO but should not be < pH 3.0 to avoid gastric irritation.[1]

Experimental Design: Pharmacokinetics (PK)

Goal: Determine if the 3,3-difluoro substitution confers metabolic stability compared to a non-fluorinated cyclohexyl control.

A. Study Groups (Rat)

-

Species: Sprague-Dawley Rats (Male, cannulated).[1]

-

N: 3 animals per group.

-

Fasting: Overnight fasting (12h) with water ad libitum.

B. Dosing Regimen

-

Group 1 (IV): 1 mg/kg (Free base equivalent).[1] Bolus via jugular vein.[1]

-

Group 2 (PO): 10 mg/kg (Free base equivalent).[1] Oral gavage.

C. Sampling Schedule

Blood collection (0.2 mL) via tail vein or cannula into K2-EDTA tubes.[1]

-

Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

-

Processing: Centrifuge at 4000g for 10 min at 4°C. Harvest plasma. Store at -80°C.

D. Bioanalytical Method (LC-MS/MS)[1]

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]

-

Transition: Monitor MRM for Parent (150.2

fragment) and potential defluorinated metabolites.

Experimental Design: Acute Toxicity (OECD 423)

Goal: Establish the Maximum Tolerated Dose (MTD) and GHS classification. Guideline: OECD Guideline 423 (Acute Toxic Class Method).[1][2][3]

Protocol Logic

Since the compound is an amine HCl salt, it is expected to be an irritant. The starting dose is selected based on the GHS category "Harmful if swallowed" (Category 4), implying an LD50 between 300 and 2000 mg/kg.

-

Starting Dose: 300 mg/kg PO.[1]

-

Animals: 3 Female Wistar Rats (Nulliparous and non-pregnant).

-

Observation:

-

Escalation Rules:

Visualized Workflows

Figure 1: Pharmacokinetic Study Workflow

This diagram outlines the critical path for the PK study, emphasizing the formulation QC step often missed in academic protocols.

Caption: Step-by-step workflow for PK evaluation, highlighting the critical neutralization step for the HCl salt.

Figure 2: Toxicity Decision Tree (OECD 423)

This logic flow dictates the dose escalation based on mortality events.

Caption: Decision matrix for Acute Oral Toxicity testing based on OECD Guideline 423.

Data Analysis & Interpretation

Pharmacokinetic Parameters

Calculate the following using non-compartmental analysis (NCA):

- : Maximum plasma concentration.[1]

- : Total exposure.[1]

- (Clearance): Critical for assessing the "fluorine effect." A lower clearance compared to the non-fluorinated analog indicates successful metabolic blockade.

-

(Volume of Distribution): Indicates tissue penetration.[1] Fluorinated amines often have higher

Safety Signals

-

CNS Effects: Amines can cross the blood-brain barrier.[1] Watch for Straub tail, tremors, or sedation.[1]

-

Irritation: If using IP (Intraperitoneal) instead of IV, check for writhing (acidic irritation).[1] IV is preferred to avoid local necrosis.[1]

References

-

OECD Guidelines for the Testing of Chemicals. (2001).[1][2][4] Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing.[1] [Link][1][3]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Foundational text on metabolic stability of fluorinated rings). [Link]

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] (Discusses the "Janus face" and logD modulation). [Link][1]

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] [Link]

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of (3,3-Difluorocyclohexyl)methanamine hydrochloride

Ticket ID: #SYN-33DF-001 Status: Open Subject: Troubleshooting Guide for Gem-Difluorination and Nitrile Reduction Workflows

Executive Summary & Route Analysis

Compound Overview: (3,3-Difluorocyclohexyl)methanamine hydrochloride is a critical aliphatic fluorinated building block. The gem-difluoro group alters the pKa of the amine and metabolic stability of the ring, making it highly valuable in medicinal chemistry (e.g., JAK inhibitors).

The Challenge: The synthesis combines two high-risk unit operations: Deoxofluorination (explosion hazard, elimination side-products) and Nitrile Reduction (secondary amine formation, defluorination).

Validated Synthetic Pathway

The most robust route utilizes 3-oxocyclohexanecarbonitrile as the starting material. This avoids the harsh reduction conditions required for amides and provides a direct path to the methanamine via the nitrile.

Figure 1: Validated synthetic workflow for the target compound.

Module 1: The Fluorination Bottleneck

Critical Step: Conversion of the ketone to the gem-difluoro moiety.

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Vinyl Fluoride Impurity | Elimination reaction (E1/E2) competing with substitution. | Lower reaction temperature; switch solvent to anhydrous DCM (non-polar solvents favor substitution over elimination). |

| Low Conversion | Old/Hydrolyzed Reagent. | DAST/Deoxo-Fluor hydrolyzes rapidly. Use fresh bottles or Deoxo-Fluor (more stable). |

| Black Tar/Decomposition | Thermal runaway / Exotherm. | CRITICAL SAFETY: Never heat DAST >50°C. Add reagent dropwise at -78°C or 0°C. |

Technical Deep Dive: The Elimination Mechanism

The formation of vinyl fluorides (elimination) is the primary impurity. This occurs when the intermediate carbocation loses a proton instead of accepting a fluoride ion.

Figure 2: Competing mechanisms during deoxofluorination. Path A is favored by non-polar solvents and lower temperatures.

Validated Protocol (Deoxofluorination)

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Solvent: Dissolve 3-oxocyclohexanecarbonitrile (1.0 eq) in anhydrous DCM (0.5 M).

-

Addition: Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq) dropwise.

-

Note: Deoxo-Fluor is thermally more stable but still requires care.

-

-

Reaction: Allow to warm to RT and stir for 16h.

-

Quench: Pour slowly into saturated NaHCO3 (Caution: CO2 evolution).

-

Purification: Silica gel chromatography (Hexane/EtOAc). The product is usually less polar than the ketone.

Module 2: Nitrile Reduction & Chemoselectivity

Critical Step: Reducing the nitrile (-CN) to the amine (-CH2NH2) without defluorination.

The "Secondary Amine" Problem

Reduction of nitriles often yields secondary amines (dimers) due to the condensation of the intermediate imine with the newly formed amine.

Troubleshooting Matrix:

| Issue | Solution |

|---|---|

| Dimer Formation (Secondary Amine) | Use Borane-THF (BH3·THF) or Borane-DMS .[1] These reagents complex the intermediate amine, preventing it from reacting with the imine. Alternatively, if using hydrogenation (Raney Ni), add NH3 or NaOH to suppress dimerization. |

| Defluorination | Avoid dissolving metal reductions (Na/EtOH) or harsh conditions with LAH at high heat. The C-F bond is generally stable to Borane and LAH at moderate temperatures, but beta-elimination can occur if the mixture is too basic. |

| Incomplete Reduction | Ensure anhydrous conditions. Borane reagents decompose with moisture. Use a large excess (3-4 eq) of hydride. |

Recommended Protocol: Borane Reduction

Why Borane? It is milder than LAH and shows excellent chemoselectivity for nitriles over halides (C-F bonds).

-

Dissolution: Dissolve 3,3-difluorocyclohexanecarbonitrile in anhydrous THF.

-

Reduction: Add BH3·THF (1.0 M solution, 3.0 eq) at 0°C.

-

Reflux: Heat to reflux for 2-4 hours. Monitor by TLC/LCMS.

-

Workup (Critical):

-

Cool to 0°C.[2]

-

Carefully add MeOH to quench excess borane.

-

Acid Hydrolysis: The amine is trapped as a boron complex. You MUST add conc. HCl or reflux in acidic MeOH to break the B-N bond.

-

Basify with NaOH to extract the free amine, or proceed directly to isolation if the HCl salt is desired.

-

Module 3: Salt Formation & Isolation

Target: (3,3-Difluorocyclohexyl)methanamine hydrochloride.

Users often report "oiling out" or hygroscopic solids.

Crystallization Protocol[3]

-

Free Base Extraction: Isolate the free amine in Et2O or DCM after the basic workup of the reduction step. Dry over Na2SO4.

-

Salt Formation: Cool the organic phase to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

-

Do not use aqueous HCl. Water makes drying difficult.

-

-

Precipitation: The salt should precipitate immediately.

-

Troubleshooting Oiling:

-

If an oil forms, decant the supernatant.

-

Triturate the oil with anhydrous Et2O or Pentane. Sonication often induces crystallization.

-

Recrystallize from iPrOH/Et2O if necessary.

-

FAQ: Expert Insights

Q: Can I use Raney Nickel for the reduction? A: Yes, but with caution. Raney Ni/H2 is effective but requires high pressure (50 psi) and the addition of Ammonia (7M in MeOH) to prevent secondary amine formation. Note that C-F bonds are generally stable to catalytic hydrogenation, but prolonged exposure can lead to hydrogenolysis.

Q: Why do I see a triplet in the Proton NMR of the intermediate? A: This is a validation signal. The gem-difluoro group splits the adjacent protons. In the 13C NMR, the gem-difluoro carbon appears as a triplet (J ~ 240 Hz). This confirms the success of Step 1.

Q: Is the product a cis/trans mixture? A: Yes. The starting material (3-oxocyclohexanecarbonitrile) is achiral (plane of symmetry), but the product has chiral centers at C1 and the ring conformation. You will likely obtain a diastereomeric mixture of (cis/trans)-3,3-difluorocyclohexylmethanamine. If stereopurity is required, chiral HPLC or crystallization of diastereomeric salts (e.g., with tartaric acid) is necessary.

References

-

Deoxofluorination Reagents (Deoxo-Fluor vs DAST): Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3] Journal of Organic Chemistry.

-